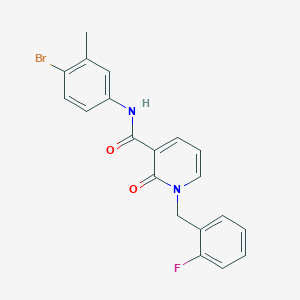

N-(4-bromo-3-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-bromo-3-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridinone core substituted with a 4-bromo-3-methylphenyl group at the carboxamide position and a 2-fluorobenzyl moiety at the 1-position. Its bromo and methyl substituents on the phenyl ring may enhance lipophilicity and influence target binding, while the 2-fluorobenzyl group could modulate electronic properties and metabolic stability.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN2O2/c1-13-11-15(8-9-17(13)21)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-18(14)22/h2-11H,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFKRMVJYIPMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the Bromine and Methyl Groups: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methyl group can be introduced via Friedel-Crafts alkylation.

Attachment of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the fluorobenzyl group is introduced using a suitable fluorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Preliminary studies suggest that compounds similar to N-(4-bromo-3-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. Research indicates that the dihydropyridine scaffold can be modified to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have shown that related dihydropyridine derivatives can inhibit bacterial growth, making this compound a candidate for further exploration in the development of new antibiotics.

3. Neurological Applications

Research has indicated that compounds with similar structures may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The modulation of metabotropic glutamate receptors by such compounds could lead to advancements in therapies for conditions like schizophrenia or depression.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for its application in drug design. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Cell Viability Assays: Determining the cytotoxic effects on various cell lines.

- Mechanistic Studies: Investigating the pathways affected by the compound at the molecular level.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Formation of Dihydropyridine Core: Utilizing condensation reactions between appropriate aldehydes and amines.

- Bromination and Fluorination Reactions: Employing selective halogenation techniques to introduce bromine and fluorine substituents.

Example Synthetic Route

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Aldehyde + Amine | Dihydropyridine core |

| 2 | Bromination | Brominating agent | Introduction of bromine |

| 3 | Fluorination | Fluorinating agent | Introduction of fluorine |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of similar dihydropyridine compounds on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors, leading to modulation of cellular signaling pathways.

Pathways: Interference with cellular pathways, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several carboxamide derivatives, differing primarily in substituent patterns. Key comparisons are outlined below:

Substituent Positional Isomers

- N-(4-bromo-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (PubChem entry, 2004): This positional isomer substitutes the methyl group at the 2-position of the bromophenyl ring instead of the 3-position. The altered steric profile may reduce binding affinity to targets sensitive to para-substituent orientation. No direct activity data is available, but such positional changes are critical in medicinal chemistry for optimizing interactions .

Methoxy vs. Bromo/Methyl Substituents

- N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (RN: 946246-46-4): The 2,4-dimethoxyphenyl group introduces electron-donating substituents, increasing polarity compared to the bromo/methyl groups in the target compound. Methoxy groups may enhance solubility but reduce membrane permeability. The 4-fluorobenzyl substituent (vs.

Kinase-Targeted Analogs

- BMS-777607: A structurally related Met kinase inhibitor (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide). Key differences include: A 4-ethoxy group on the dihydropyridinone core. A 2-amino-3-chloropyridinyloxy substituent. Demonstrated oral efficacy (IC₅₀ = 3.9 nM for Met kinase).

Aromatic Bulk and Halogenation

- N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide : The biphenyl system introduces significant aromatic bulk, likely increasing hydrophobicity (logP) compared to the target compound. The 4'-chloro substituent may enhance halogen bonding but reduce metabolic stability relative to bromo or methyl groups .

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications based on available research.

Structural Characteristics

The compound features a dihydropyridine core , which is a bicyclic structure comprising both nitrogen and carbon atoms. Its molecular formula is with a molecular weight of approximately 419.2 g/mol. The presence of bromine and fluorine substituents on the aromatic rings enhances its chemical diversity, potentially influencing its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H20BrFN2O2 |

| Molecular Weight | 419.2 g/mol |

| Core Structure | Dihydropyridine |

| Key Substituents | Bromine (Br), Fluorine (F) |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the condensation of appropriate precursors followed by various functional group modifications to achieve the desired final structure.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structural motifs have demonstrated effectiveness against various human tumor cell lines such as HeLa and HCT116.

- Kinase Inhibition : The compound may interact with specific kinases, influencing pathways critical for cell growth and survival. Interaction studies suggest that it could bind to the kinase-inactive conformations of CDK4/6, which are crucial for cell cycle regulation.

Case Studies and Research Findings

- Antitumor Activity : A study reported that derivatives of dihydropyridine compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties. For example, one compound demonstrated an IC50 of 0.36 µM against CDK2 and showed selectivity over CDK9 .

- Mechanistic Insights : Research has indicated that the presence of halogen substituents like bromine and fluorine can enhance the binding affinity of these compounds to their biological targets, potentially leading to improved pharmacokinetic properties .

- Pharmacological Profiles : The compound's ability to modulate kinase activity suggests potential applications in treating diseases characterized by dysregulated cell signaling pathways, such as cancer and other proliferative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.